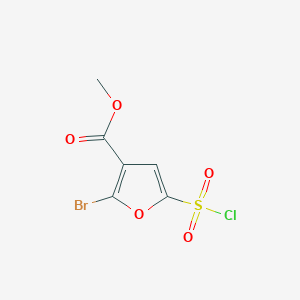
Methyl 2-bromo-5-(chlorosulfonyl)furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-bromo-5-(chlorosulfonyl)furan-3-carboxylate” is a chemical compound with the CAS Number: 2138232-95-6 . It has a molecular weight of 303.52 . The IUPAC name for this compound is “this compound” and its Inchi Code is 1S/C6H4BrClO5S/c1-12-6(9)3-2-4(13-5(3)7)14(8,10)11/h2H,1H3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C6H4BrClO5S/c1-12-6(9)3-2-4(13-5(3)7)14(8,10)11/h2H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 303.52 .Applications De Recherche Scientifique
Palladium-Catalysed Arylation
One application is in palladium-catalysed direct heteroarylations. For instance, derivatives like methyl 5-bromo-2-furoate have been used for the direct arylation of heteroaromatics, preventing the formation of dimers or oligomers and allowing the formation of biheteroaryls in high yields. This methodology could be applicable for methyl 2-bromo-5-(chlorosulfonyl)furan-3-carboxylate, providing a pathway to synthesize biheteroaryls efficiently (Fu et al., 2012).
Synthesis of Bromo(diethoxyphosphorylmethyl)furans
Another study explored the synthesis of previously unknown bromo(diethoxyphosphorylmethyl)furans, which included regioisomers. This work demonstrates the versatility of furan derivatives in synthesizing complex molecules, suggesting that this compound could serve as a precursor in similar synthetic pathways (Pevzner, 2009).
Electrochemical Reduction and Derivative Formation
Furthermore, the electrochemical reduction of furan derivatives, such as ethyl 5-(chloromethyl)furan-2-carboxylate, to generate furylogous enolate anion and subsequent quenching with carbon dioxide or hydrogen ion showcases the potential of furan derivatives in forming varied functional groups. This approach may open new avenues for the functionalization of this compound into valuable chemical entities (Ling et al., 2022).
Corrosion Inhibition
Moreover, furan derivatives have been investigated for their corrosion inhibition properties on mild steel in hydrochloric acid solutions. Although not directly related to this compound, this research highlights the potential of furan-based compounds in industrial applications, such as corrosion prevention (Khaled & El-maghraby, 2014).
Safety and Hazards
Orientations Futures
The future directions for “Methyl 2-bromo-5-(chlorosulfonyl)furan-3-carboxylate” could involve further exploration of its synthesis, chemical reactions, and potential applications. As a furan derivative, it could be used as a building block in organic synthesis and could have potential applications in various fields of research .
Propriétés
IUPAC Name |
methyl 2-bromo-5-chlorosulfonylfuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO5S/c1-12-6(9)3-2-4(13-5(3)7)14(8,10)11/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTVKUGFMPLMAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=C1)S(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2858144.png)
![(Z)-2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2858146.png)

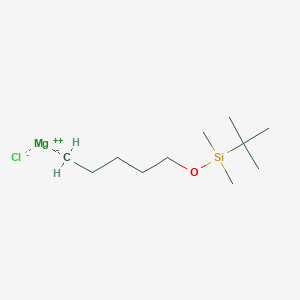
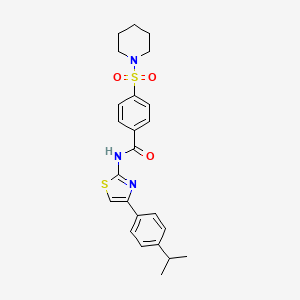
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2858155.png)
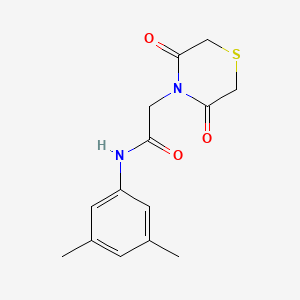
![N-benzyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2858158.png)

![1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-4-phenyl-1H-pyrazol-5-ylamine](/img/structure/B2858161.png)
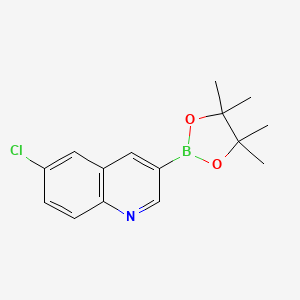
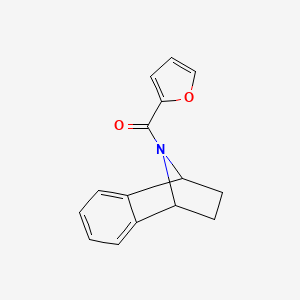
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2858165.png)
![4-butoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2858166.png)